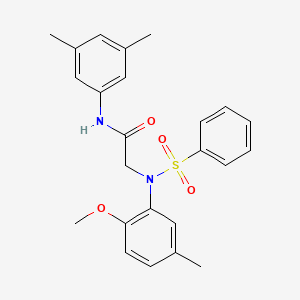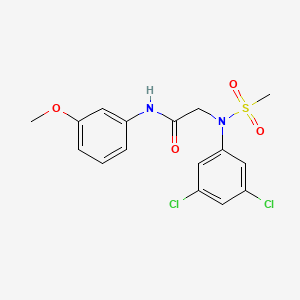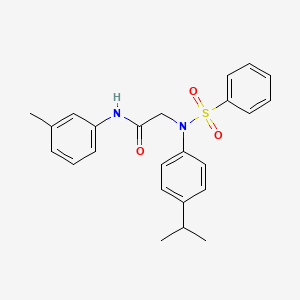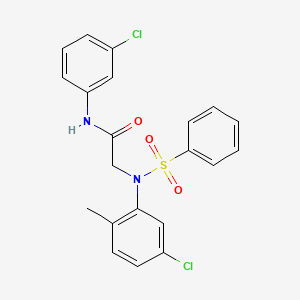![molecular formula C21H21N3O4 B3741834 N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3741834.png)
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide
Overview
Description
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide is a synthetic compound that has gained attention among researchers due to its potential applications in scientific research. This compound is also known as DPNF and has been synthesized using various methods. In
Mechanism of Action
DPNF works by selectively inhibiting the activity of voltage-gated sodium channels. These channels play a crucial role in the transmission of electrical signals in cells and are involved in various cellular processes, including muscle contraction and nerve impulse transmission. By inhibiting the activity of these channels, DPNF can affect the function of cells and tissues.
Biochemical and Physiological Effects:
DPNF has been shown to have various biochemical and physiological effects, including the inhibition of sodium channel activity, the reduction of neurotransmitter release, and the modulation of pain signaling pathways. Additionally, DPNF has been shown to have anti-inflammatory and anticonvulsant effects, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
DPNF has several advantages for use in lab experiments, including its selectivity for voltage-gated sodium channels and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on DPNF, including the development of new drugs based on its structure, the study of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of DPNF for lab experiments and to explore its potential use in clinical settings.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)-2-furamide, or DPNF, is a synthetic compound that has gained attention among researchers due to its potential applications in scientific research. DPNF has been shown to selectively inhibit the activity of voltage-gated sodium channels, making it a potential tool for studying the role of these channels in cellular processes. Additionally, DPNF has been used in the development of new drugs for the treatment of various diseases, including epilepsy and chronic pain. Further research is needed to fully understand the potential advantages and limitations of DPNF for lab experiments and to explore its potential use in clinical settings.
Scientific Research Applications
DPNF has been used in scientific research for various applications, including the study of voltage-gated ion channels and the development of new drugs. DPNF has been shown to selectively inhibit the activity of voltage-gated sodium channels, making it a potential tool for studying the role of these channels in cellular processes. Additionally, DPNF has been used in the development of new drugs for the treatment of various diseases, including epilepsy and chronic pain.
properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-23(4-2)17-10-8-16(9-11-17)22-21(25)20-13-12-19(28-20)15-6-5-7-18(14-15)24(26)27/h5-14H,3-4H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHFJWAKYITREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(diethylamino)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B3741773.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3741777.png)
![2-cyano-N-(4-hydroxyphenyl)-3-{2-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B3741778.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-nitrobenzamide](/img/structure/B3741786.png)
![ethyl 2-{[N-(2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3741793.png)

![N~1~-(3-methoxyphenyl)-N~2~-(3-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741802.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-ethylbenzamide](/img/structure/B3741807.png)
![4-[(benzylthio)methyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B3741814.png)




